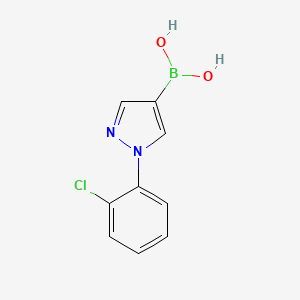

1-(2-Chlorophenyl)pyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(2-chlorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLVNKOFJKGBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674393 | |

| Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-91-5 | |

| Record name | B-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1-(2-Chlorophenyl)pyrazole-4-boronic acid: Synthesis, Reactivity, and Application in Cross-Coupling Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Aryl Pyrazole Boronic Acids

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in pharmaceuticals is a testament to its metabolic stability and versatile hydrogen bonding capabilities. When functionalized with a boronic acid moiety, the pyrazole ring is transformed into a powerful building block for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on a specific, strategically important variant: 1-(2-Chlorophenyl)pyrazole-4-boronic acid (CAS Number: 1072945-91-5 ).

The introduction of a 2-chlorophenyl group at the N1 position of the pyrazole ring serves a dual purpose. Firstly, it introduces a sterically demanding and electronically distinct substituent that can profoundly influence the pharmacokinetic profile of a potential drug candidate. Secondly, the chlorine atom itself provides an additional synthetic handle for further molecular elaboration, offering a pathway to highly complex and diverse chemical matter. This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview of this reagent, from its synthesis and characterization to its practical application in the laboratory, with a focus on the underlying principles that govern its reactivity.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1072945-91-5 | [3] |

| Molecular Formula | C₉H₈BClN₂O₂ | N/A |

| Molecular Weight | 222.44 g/mol | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | White to off-white solid | N/A |

Synthesis of this compound: A Plausible and Referenced Approach

The synthesis of N-aryl pyrazole boronic acids can be approached through several established methodologies. While a specific, published protocol for this compound is not available, a robust and logical synthetic route can be constructed based on well-documented procedures for analogous compounds, particularly those detailed in the patent literature for the synthesis of pyrazole-4-boronic acid pinacol esters.[5] The following multi-step synthesis represents a field-proven and scientifically sound approach.

Synthetic Workflow Diagram

Caption: A plausible four-step synthetic workflow for the preparation of the target boronic acid.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a composite based on established methods for similar compounds and should be optimized and validated under appropriate laboratory conditions.

Step 1: Synthesis of 1-(2-Chlorophenyl)-1H-pyrazole

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2-chlorophenylhydrazine hydrochloride (1.05 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-chlorophenyl)-1H-pyrazole.

Step 2: Synthesis of 4-Iodo-1-(2-chlorophenyl)-1H-pyrazole

-

Dissolve 1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like acetic acid.

-

Add iodine (1.1 eq) to the solution.

-

Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, while maintaining the temperature below 30°C.

-

Stir at room temperature for 12-16 hours until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

-

Extract the product, wash with brine, dry, and concentrate. Purify by recrystallization or chromatography.

Step 3: Synthesis of this compound pinacol ester

-

Under an inert atmosphere (N₂ or Ar), dissolve 4-iodo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -10°C.

-

Slowly add a solution of isopropylmagnesium bromide or n-butyllithium (1.1 eq). Stir for 1 hour at this temperature to facilitate halogen-metal exchange.

-

Add isopropyl pinacol borate (1.2 eq) dropwise, maintaining the temperature below -5°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract with an organic solvent, dry, and concentrate. The crude pinacol ester can be purified by chromatography.

Step 4: Hydrolysis to this compound

-

Dissolve the pinacol ester (1.0 eq) in a biphasic solvent system such as acetone/water.

-

Add an aqueous solution of a strong acid like HCl or an acid salt such as NaHSO₄.

-

Stir vigorously at room temperature for 12-24 hours.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between the pyrazole ring and a variety of sp²-hybridized carbon atoms (aryl, vinyl, or heteroaryl halides and triflates).[6][7]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps involving a palladium catalyst.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[8]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[6]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials and Reagents:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Optimization:

-

Choice of Base: The base is critical for activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. For more challenging couplings, stronger bases like K₃PO₄ may be required.

-

Choice of Catalyst/Ligand: For sterically hindered or electronically deactivated coupling partners, more sophisticated catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary to promote efficient oxidative addition and reductive elimination.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Anhydrous conditions can also be employed, particularly with bases like KF.[6]

Role in Drug Discovery and Development

The incorporation of boron-containing compounds, particularly boronic acids, into drug discovery programs has gained significant traction since the FDA approval of the proteasome inhibitor Bortezomib (Velcade®).[9][10] Boronic acids can act as reversible covalent inhibitors by forming stable adducts with serine, threonine, or lysine residues in enzyme active sites.

This compound serves as a key intermediate, allowing for the strategic introduction of the 1-(2-chlorophenyl)pyrazole moiety into target molecules. This fragment is of particular interest in the design of kinase inhibitors, where the pyrazole core can form critical hydrogen bonds within the ATP-binding pocket, and the 2-chlorophenyl group can occupy adjacent hydrophobic regions, enhancing potency and selectivity.[11]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is not available, boronic acids as a class can cause skin and eye irritation.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is a highly valuable and strategic building block for synthetic and medicinal chemists. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures. By understanding its synthesis, reactivity, and the mechanistic underpinnings of its applications, researchers can effectively leverage this reagent to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. [Link]

-

Organic Syntheses Procedure. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]

-

Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 333. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). Examples and highlights of boron chemistry in drug discovery. [Link]

-

MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Sharma, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933. [Link]

-

Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6851. [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1072945-91-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chlorophenyl)pyrazole-4-boronic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive overview of 1-(2-chlorophenyl)pyrazole-4-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its molecular structure, synthesis, analytical characterization, and key applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Boronic Acids

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a boronic acid moiety onto the pyrazole scaffold, particularly as a pinacol ester, significantly enhances its synthetic utility.[2] This functional group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[2][3]

This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties, making it a valuable reagent for creating complex molecular architectures. The presence of the chlorophenyl group provides a handle for further functionalization and influences the compound's overall reactivity and biological profile.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is crucial for its effective use in synthesis and for predicting its behavior in different chemical environments.

| Property | Value | Reference |

| CAS Number | 1072945-91-5 | [4] |

| Molecular Formula | C9H8BClN2O2 | [5] |

| Molecular Weight | 222.44 g/mol | [4] |

| Appearance | Typically a white to off-white solid | [6] |

| Purity | ≥95% | [4] |

| Storage | Store in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at -20°C is recommended.[8] |

Synthesis and Purification

The synthesis of pyrazole-4-boronic acids and their pinacol esters can be achieved through several routes. A common and effective method involves a palladium-catalyzed borylation of a halogenated pyrazole precursor.[9]

Generalized Synthetic Workflow

A typical synthesis involves the reaction of a 4-halopyrazole with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The resulting pinacol ester can then be hydrolyzed to the free boronic acid if required.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

The following is a representative protocol for the synthesis of a pyrazole-4-boronic acid pinacol ester, which can be adapted for this compound.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 1-(2-chlorophenyl)-4-iodopyrazole (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%), and a weak base like potassium acetate (KOAc) (2-3 equivalents) in an appropriate anhydrous solvent (e.g., dioxane or toluene).[9]

-

Reaction Conditions: Heat the reaction mixture to 80-110°C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purification: The crude product, the pinacol ester, can be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.

-

Hydrolysis to Boronic Acid (Optional): To obtain the free boronic acid, the pinacol ester can be hydrolyzed. This is typically achieved by stirring the ester in a solvent mixture such as acetone/water or THF/water with an acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification to precipitate the boronic acid.

Structural Characterization and Analytical Data

Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the pyrazole ring protons, the chlorophenyl ring protons, and the B(OH)₂ protons (which may be broad and exchangeable). The integration of these signals should correspond to the number of protons in the molecule.[10][11] |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrazole and chlorophenyl rings. The carbon atom attached to the boron will have a characteristic chemical shift. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound (222.44 for C9H8BClN2O2) should be observed.[5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=N and C=C stretching (in the aromatic region), and B-O stretching.[12] |

Key Applications in Organic Synthesis

The primary utility of this compound lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for creating biaryl structures.[3]

Suzuki-Miyaura Cross-Coupling Reactions

This reaction involves the coupling of an organoboron compound (like our pyrazole boronic acid) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[13]

Caption: Conceptual diagram of a Suzuki-Miyaura cross-coupling reaction.

The versatility of this reaction allows for the synthesis of a vast array of complex molecules. Given the prevalence of the pyrazole core in pharmaceuticals, coupling it with various aryl or heteroaryl halides is a common strategy in drug discovery programs.[1][6] Aryl chlorides, which are often less reactive, can be effectively coupled using specialized palladium catalysts and ligands.[14][15]

Role in Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a well-established pharmacophore. By using this compound, medicinal chemists can readily synthesize libraries of novel compounds for biological screening. The 2-chlorophenyl group can interact with specific pockets in target proteins and also serves as a point for further chemical modification to optimize properties such as potency, selectivity, and pharmacokinetics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][17] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient route to complex molecules containing the privileged pyrazole scaffold. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and functional compounds.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Combi-Blocks, Inc. (2023, January 2). FM-3975 - Safety Data Sheet.

- MilliporeSigma. (2024, October 18). Aldrich P56607 - SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Key Organics. (2025, April 25). Safety Data Sheet.

- CymitQuimica. This compound.

- Chem-Impex. 1H-Pyrazole-4-boronic acid.

- BLDpharm. 1072945-91-5|this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.

- PubChemLite. 1-(3-chlorophenyl)pyrazole-4-boronic acid (C9H8BClN2O2).

- Google Patents. (2025, April 25). Synthesis method of pyrazole-4-boronic acid pinacol ester.

- Royal Society of Chemistry. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.

- ResearchGate. In silico design of novel Pyrazole derivatives containing thiourea skeleton as anti-cancer agents.

- National Institutes of Health. (2021, November 11). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.

- Google Patents. Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

- Organic Chemistry Portal. Pyrazole synthesis.

- Thermo Scientific Chemicals. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester, 97%.

- Sigma-Aldrich. 4-Chlorophenylboronic acid 95 1679-18-1.

- ChemicalBook. 1h-pyrazole-4-boronic acid(763120-58-7) 1 h nmr.

- ChemicalBook. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1 H NMR.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 1-(3-chlorophenyl)pyrazole-4-boronic acid (C9H8BClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. chemimpex.com [chemimpex.com]

- 7. keyorganics.net [keyorganics.net]

- 8. combi-blocks.com [combi-blocks.com]

- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR [m.chemicalbook.com]

- 11. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]

- 12. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-氯苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorophenyl)pyrazole-4-boronic acid

Introduction

1-(2-Chlorophenyl)pyrazole-4-boronic acid is a bifunctional organic molecule belonging to the versatile class of arylboronic acids. It incorporates a pyrazole ring, a common scaffold in medicinal chemistry, substituted with a 2-chlorophenyl group and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this reagent, enabling optimization of reaction conditions, purification strategies, and the design of novel bioactive compounds.

This guide provides a detailed examination of the core physicochemical characteristics of this compound. It consolidates available data, discusses the theoretical and practical importance of each property, and presents robust, field-proven experimental protocols for their determination. The content is structured to deliver both foundational knowledge and actionable insights for laboratory applications.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. The key identifiers for this compound are listed below. The molecular structure, visualized in the following diagram, reveals the spatial arrangement of the pyrazole core, the ortho-substituted chlorophenyl ring, and the reactive boronic acid group.

Caption: Molecular structure of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for practical applications, influencing everything from reaction setup and solvent selection to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 1072945-91-5 | [2][3] |

| Molecular Formula | C₉H₈BClN₂O₂ | [2][3] |

| Molecular Weight | 222.44 g/mol | [3][4] |

| Purity | ≥95% - 96% | [2][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available; generally soluble in polar organic solvents like DMSO.[5] | [5] |

| pKa | Data not available; expected to be a weak Lewis acid. |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. The provided information is based on supplier data and general characteristics of related compounds.

Spectral Characterization

While specific spectral data for this compound is not widely published, understanding its expected spectral features is crucial for identity confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the four aromatic protons on the 2-chlorophenyl ring. The chemical shifts and coupling patterns of these aromatic protons would be characteristic of an ortho-substituted benzene ring.

-

¹³C NMR: The carbon spectrum would display nine unique signals corresponding to the carbon atoms in the pyrazole and chlorophenyl rings. The carbon atom attached to the boron (the ipso-carbon) may be difficult to detect or appear as a broad signal.[6]

-

¹¹B NMR: This technique is particularly informative for boron-containing compounds. A single, relatively broad signal is expected, with a chemical shift characteristic of a trigonal boronic acid.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight. Analysis of the isotopic pattern would be characteristic for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) and one boron atom (¹¹B/¹⁰B).[8]

Solubility Profile and Determination

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic method is a reliable technique for determining the solubility of a solid compound in a liquid solvent by observing the temperature at which a mixture of known composition becomes a clear solution upon controlled heating.[10][12]

Principle: A suspension of the solute in the solvent is heated at a slow, constant rate. The temperature at which the last solid particle dissolves, marked by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration.

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a sealed vial to create a slurry of known composition.

-

Apparatus Setup: Place the vial in a temperature-controlled bath equipped with a magnetic stirrer for rigorous agitation.

-

Heating: Increase the temperature of the bath slowly and at a constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the solution's turbidity. This can be done visually or instrumentally using a light-scattering probe for higher precision.[12]

-

Endpoint Determination: Record the temperature at which the solution becomes completely clear. This is the solid-liquid equilibrium point for the prepared concentration.

-

Data Collection: Repeat the procedure with different solute-solvent compositions to construct a solubility curve (solubility vs. temperature).

Acidity and pKa

The boronic acid moiety is a Lewis acid, capable of accepting a pair of electrons from a Lewis base (like a hydroxide ion), rather than a Brønsted-Lowry acid that donates a proton.[13] This equilibrium is fundamentally important, as the reactivity and complexation behavior of the boronic acid are pH-dependent. The pKa is a measure of this Lewis acidity. The pKa value influences the choice of base and reaction conditions in applications like the Suzuki-Miyaura coupling and affects the compound's interaction with biological targets containing diol functionalities.[14][15]

While the pKa of this compound has not been specifically reported, the pKa of the parent phenylboronic acid is approximately 8.8.[16] The presence of the electron-withdrawing chloro- and pyrazole substituents would be expected to increase the Lewis acidity, resulting in a lower pKa value compared to phenylboronic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids and bases.[17] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Principle: A solution of the boronic acid is titrated with a strong base (e.g., NaOH). The pH is recorded after each addition of titrant, and the resulting titration curve is used to determine the pKa, which corresponds to the pH at the half-equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[18]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in water or a suitable water/co-solvent mixture if solubility is low.[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂, which can interfere with the measurement.[18]

-

Titration: Incrementally add a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH) using a precision burette.

-

Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the point where half of the boronic acid has been neutralized (the half-equivalence point), which can be found from the inflection point of the curve.

Stability, Storage, and Handling

Arylboronic acids are generally stable solids, but they can undergo reversible dehydration, particularly upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines.[12] This process can affect the stoichiometry of reactions if not accounted for. Some arylboronic acids may also be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, although this is less common for electron-deficient arylboronic acids.

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry place to minimize moisture absorption and potential degradation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Handle in a well-ventilated area or chemical fume hood.

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally governed by its physicochemical properties. This guide has consolidated its known chemical identifiers and provided a framework for understanding its characteristics, including its molecular structure, spectral features, solubility, acidity, and stability. By employing the detailed experimental protocols provided, researchers can precisely determine critical parameters like solubility and pKa, enabling more efficient, reproducible, and scalable synthetic applications. A thorough grasp of these properties is essential for unlocking the full potential of this versatile building block in the fields of organic synthesis, materials science, and drug discovery.

References

Sources

- 1. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cas 1072945-91-5|| where to buy this compound [chemenu.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

1-(2-Chlorophenyl)pyrazole-4-boronic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)pyrazole-4-boronic Acid

Executive Summary

This compound is a pivotal molecular building block in contemporary organic synthesis and medicinal chemistry. Its structural arrangement, featuring a substituted pyrazole core coupled with a reactive boronic acid moiety, renders it an invaluable reagent for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathway to this compound. We will dissect the synthesis into its core strategic stages: the formation of key precursors, the construction of the pyrazole heterocycle, and the final, crucial borylation step. Each stage is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and the critical rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Part 1: Strategic Deconstruction and Retrosynthetic Analysis

From a synthetic standpoint, the target molecule can be disconnected into three primary fragments: the 2-chlorophenyl group, the pyrazole core, and the C4-boronic acid functionality. A logical retrosynthetic approach breaks the molecule down into readily accessible starting materials.

The most strategically sound disconnection occurs at the C-B bond and the N-C (phenyl-pyrazole) bond. This reveals that the synthesis can be approached by first constructing the 1-(2-chlorophenyl)pyrazole core and subsequently introducing the boronic acid group at the C4 position. The pyrazole ring itself is classically formed from the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[2]

This analysis leads to a convergent synthesis plan starting from three fundamental precursors:

-

2-Chloroaniline : The source of the N1-aryl substituent.

-

A Malonaldehyde Equivalent : Such as 1,1,3,3-tetramethoxypropane, which serves as the three-carbon backbone for the pyrazole ring.[3][4]

-

A Boron Source : Typically bis(pinacolato)diboron (B₂pin₂), used for the final borylation step.[5]

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Key Precursors

The quality and purity of the starting materials are paramount for the success of the overall synthesis. This section details the preparation of the essential precursors.

Synthesis of 2-Chlorophenylhydrazine Hydrochloride

The most common and reliable method for synthesizing arylhydrazines is the diazotization of an aniline followed by reduction.

-

Mechanism: 2-chloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is immediately reduced in situ. While various reducing agents can be used, stannous chloride (SnCl₂) in concentrated HCl is a classic and effective choice.[6] More modern approaches may utilize catalytic hydrogenation, which can offer environmental and operational benefits.[7] The product is isolated as the hydrochloride salt, which is typically a more stable, crystalline solid than the free base.

-

Experimental Insight: Strict temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt and minimize side reactions. The slow, portion-wise addition of the reducing agent is also necessary to manage the exothermicity of the reaction.

Synthesis of 1,1,3,3-Tetramethoxypropane

This compound serves as a stable, easy-to-handle precursor to malonaldehyde, which is otherwise unstable.

-

Mechanism: A common laboratory-scale synthesis involves the reaction of trimethyl orthoformate with a vinyl ether, such as isopropyl vinyl ether, catalyzed by a Lewis acid like iron(III) chloride.[8] This process avoids the direct handling of gaseous and highly flammable methyl vinyl ether, which would be required in older methods.[9]

-

Industrial Relevance: 1,1,3,3-Tetraethoxypropane (from triethyl orthoformate) is also widely used and functions identically in the subsequent pyrazole synthesis.[4] For many researchers, these reagents are commercially available, obviating the need for their synthesis.[10]

Part 3: Core Synthesis Pathway: From Precursors to Product

The most efficient and modular route involves a three-step sequence: pyrazole formation, C4-halogenation, and palladium-catalyzed borylation.

Caption: The primary forward synthesis workflow.

Step 1: Synthesis of 1-(2-Chlorophenyl)pyrazole

This is a classic Paal-Knorr type synthesis. The acid-catalyzed reaction between 2-chlorophenylhydrazine and 1,1,3,3-tetramethoxypropane proceeds via in situ hydrolysis of the acetal to malonaldehyde, followed by condensation with the hydrazine and subsequent cyclization and dehydration to form the aromatic pyrazole ring.

Step 2: C4-Halogenation of 1-(2-Chlorophenyl)pyrazole

To set up the subsequent borylation, the C4 position of the pyrazole must be activated. The C4 position is electron-rich and susceptible to electrophilic substitution. Bromination is a common choice.

-

Rationale: Using a reagent like N-bromosuccinimide (NBS) or elemental bromine provides a reliable method to install a bromine atom specifically at the C4 position. This creates an aryl halide handle that is a perfect substrate for palladium-catalyzed cross-coupling.

Step 3: Miyaura Borylation and Deprotection

This is the key carbon-boron bond-forming step. The reaction couples the 4-bromopyrazole intermediate with a diboron reagent.

-

Mechanism and Key Components:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, crystalline solid that is easy to handle. The resulting pyrazole-4-boronic acid pinacol ester is also generally stable and can be easily purified by chromatography.[5][11]

-

Catalyst: A palladium(0) species, generated in situ, is required. A common and highly effective pre-catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[5] The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A weak base, such as potassium acetate (KOAc), is used to facilitate the transmetalation step of the catalytic cycle.

-

Solvent: Anhydrous, polar aprotic solvents like dioxane or DMSO are typically used.

-

-

Final Step - Deprotection: The resulting pinacol ester can be used directly in many subsequent Suzuki reactions. However, to isolate the target boronic acid, the pinacol ester is hydrolyzed under acidic or basic conditions, or alternatively, by transesterification with a diol like phenylboronic acid.

Part 4: Detailed Experimental Protocols

These protocols are representative and may require optimization based on laboratory conditions and scale.

Protocol: Synthesis of 2-Chlorophenylhydrazine Hydrochloride

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-chloroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 volumes). Cool the mixture to 0 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.05 eq) in a minimal amount of water and add it dropwise to the aniline solution, maintaining the internal temperature below 5 °C. Stir for 30 minutes after addition.

-

Reduction: Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated HCl. Add this solution dropwise to the diazonium salt mixture, keeping the temperature below 10 °C.

-

Isolation: After the addition is complete, stir the resulting thick slurry for 1-2 hours at room temperature. Collect the precipitate by vacuum filtration, wash thoroughly with a small amount of cold water, and then diethyl ether.

-

Drying: Dry the solid product under vacuum to yield 2-chlorophenylhydrazine hydrochloride as a white to off-white solid.

Protocol: Synthesis of 1-(2-Chlorophenyl)-4-bromopyrazole

-

Pyrazole Formation: In a round-bottom flask, combine 2-chlorophenylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), and ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-chlorophenyl)pyrazole.

-

Bromination: Dissolve the crude pyrazole in a suitable solvent like chloroform or DMF. Cool to 0 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with dichloromethane. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography on silica gel to afford 1-(2-chlorophenyl)-4-bromopyrazole.

Protocol: Synthesis of this compound

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-(2-chlorophenyl)-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Reaction Execution: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous dioxane via syringe. Heat the mixture to 80-90 °C and stir for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Pinacol Ester Isolation: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to isolate the this compound pinacol ester.

-

Hydrolysis: Dissolve the purified pinacol ester in a mixture of THF and 2M aqueous HCl. Stir at room temperature for 4-6 hours.

-

Final Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be triturated with hexanes or recrystallized to yield pure this compound.

Part 5: Data Summary

| Step | Key Reagents | Typical Yield | Purity Notes |

| 1. Hydrazine Synthesis | 2-Chloroaniline, NaNO₂, SnCl₂ | 75-85% | Crystalline solid, stable as HCl salt |

| 2. Pyrazole Formation | 2-Chlorophenylhydrazine, 1,1,3,3-Tetramethoxypropane | 80-90% | Often used crude in next step |

| 3. Bromination | 1-(2-Chlorophenyl)pyrazole, NBS | 70-85% | Requires chromatographic purification |

| 4. Borylation | 4-Bromopyrazole, B₂pin₂, Pd(dppf)Cl₂ | 65-80% | Requires chromatographic purification |

| 5. Hydrolysis | Pinacol Ester, Aqueous Acid | >90% | Product may require recrystallization |

Part 6: Conclusion

The synthesis of this compound is a robust and scalable process rooted in fundamental organic chemistry principles. The outlined pathway, involving pyrazole ring construction followed by halogenation and a Miyaura borylation, represents the most efficient and versatile approach. Mastery of this synthesis provides researchers with reliable access to a valuable building block for creating novel chemical entities in pharmaceutical and materials science. Future optimizations may focus on developing a one-pot procedure from the pyrazole intermediate or exploring direct C-H borylation methods to further improve atom economy and reduce step count.

References

- American Chemical Society. Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.

- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.

- National Institutes of Health (NIH). Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays.

- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....

- Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.

- National Institutes of Health (NIH). Design, synthesis and activity of light deactivatable microRNA inhibitor.

- NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.

- National Institutes of Health (NIH). Design and Implementation of Synthetic RNA Binders for the Inhibition of miR-21 Biogenesis.

- MDPI. Design and Implementation of Synthetic RNA Binders for the Inhibition of miR-21 Biogenesis.

- ChemicalBook. 1,1,3,3-Tetramethoxypropane synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.

- ResearchGate. Inhibition of miR‐21 biogenesis by using synthetic small molecules....

- Google Patents. Process for producing tetraalkoxypropane and derivative thereof.

- Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester.

- RASAYAN Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- Chem-Impex. 1H-Pyrazole-4-boronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Power of 1,1,3,3-Tetraethoxypropane in Chemical Synthesis.

- Google Patents. Process for the preparation of malondialdehyde-derivatives.

- GTI Laboratory Supplies. 1,1,3,3-Tetramethoxypropane, =>97.5%, for synthesis, Organic®.

- PrepChem.com. Synthesis of p-chlorophenyl-hydrazine.

- Guidechem. How is 4-Chlorophenylhydrazine hydrochloride synthesized?.

- ChemicalBook. 2-Chlorophenylhydrazine hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.

- Sigma-Aldrich. 2-Chlorophenylhydrazine 97 41052-75-9.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]

- 9. US6355844B1 - Process for the preparation of malondialdehyde-derivatives - Google Patents [patents.google.com]

- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 11. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

A Technical Guide to the NMR Spectroscopic Analysis of 1-(2-Chlorophenyl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(2-Chlorophenyl)pyrazole-4-boronic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but the underlying scientific rationale for spectral interpretation and data acquisition, ensuring both technical accuracy and practical utility.

Introduction

This compound is a bifunctional molecule featuring a pyrazole core, a common scaffold in pharmaceuticals, linked to a halogenated aromatic ring and a synthetically versatile boronic acid moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating its precise chemical structure in solution. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern and connectivity. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, provide a robust experimental protocol for its analysis, and explain the key principles for accurate data interpretation.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the pyrazole and chlorophenyl protons. The boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5-pyrazole | ~8.2 - 8.4 | Singlet (s) | - | Deshielded by the adjacent nitrogen and the electron-withdrawing boronic acid group. |

| H3-pyrazole | ~7.8 - 8.0 | Singlet (s) | - | Influenced by the adjacent nitrogen and the N-aryl substituent. |

| H3' (Chlorophenyl) | ~7.6 - 7.7 | Doublet of doublets (dd) | ~7.8, 1.5 | Ortho to the chlorine and meta to the pyrazole nitrogen. |

| H6' (Chlorophenyl) | ~7.5 - 7.6 | Doublet of doublets (dd) | ~8.0, 1.5 | Ortho to the pyrazole nitrogen and meta to the chlorine. |

| H4', H5' (Chlorophenyl) | ~7.3 - 7.5 | Multiplet (m) | - | Overlapping signals for the remaining two aromatic protons. |

| B(OH)₂ | Variable (broad) | Singlet (br s) | - | Broad signal due to quadrupolar relaxation and chemical exchange; may not be observed. |

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbon attached to the boron atom (C4-pyrazole) is expected to be a broad signal due to quadrupolar relaxation from the boron nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5-pyrazole | ~140 - 142 | Adjacent to two nitrogen atoms, highly deshielded. |

| C3-pyrazole | ~135 - 137 | Influenced by the adjacent nitrogen and N-aryl group. |

| C1' (Chlorophenyl) | ~136 - 138 | Attached to the pyrazole nitrogen. |

| C2' (Chlorophenyl) | ~132 - 134 | Attached to the electron-withdrawing chlorine atom. |

| C4' (Chlorophenyl) | ~130 - 132 | Para to the pyrazole nitrogen. |

| C6' (Chlorophenyl) | ~129 - 131 | Ortho to the pyrazole nitrogen. |

| C5' (Chlorophenyl) | ~127 - 129 | Meta to both the chlorine and pyrazole groups. |

| C3' (Chlorophenyl) | ~126 - 128 | Ortho to the chlorine atom. |

| C4-pyrazole | ~110 - 115 (broad) | Attached to the boron atom; signal is often broad and of low intensity. |

Predicted in DMSO-d₆

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra for arylboronic acids requires careful attention to sample preparation and experimental parameters. Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or uninterpretable spectra.[1] The following protocol is designed to mitigate these challenges.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: Using a protic solvent like methanol-d₄ can help to break up the boroxine trimers by forming a solvent adduct with the boronic acid, resulting in sharper signals.[1] DMSO-d₆ is also a good choice for solubility.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For boronic acids, good shimming is crucial to resolve the aromatic multiplets.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Spectral Width: Set to a range of -2 to 12 ppm.

-

Number of Scans: Start with 16 scans and increase if higher signal-to-noise is required.

-

Relaxation Delay (d1): Use a 1-2 second delay.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used.

-

Spectral Width: Set to a range of 0 to 160 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum. For Methanol-d₄, the residual solvent peak is at 3.31 ppm for ¹H and 49.0 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Visualization of Structure and Workflow

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

NMR Acquisition and Processing Workflow

Caption: Workflow for NMR analysis of boronic acids.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a clear-cut process when guided by a sound understanding of chemical principles and best-practice experimental protocols. This guide provides a comprehensive framework for researchers, from predicting the spectral features based on the constituent moieties to acquiring high-quality data that circumvents the common challenges associated with boronic acids. By following the detailed methodology and referencing the predicted data, scientists can confidently characterize this and related molecules, accelerating their research and development efforts.

References

-

Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

Yanagisawa, S., et al. (2007). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. Journal of the Ceramic Society of Japan, 115(1344), 934-937. [Link]

- Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.

- Nagarajan, K., et al. (1986). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 161-176.

Sources

The Ascendant Role of Pyrazole Boronic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

An in-depth technical guide has been released, offering a comprehensive overview of the burgeoning field of pyrazole boronic acid derivatives and their significant biological activities. This guide, tailored for researchers, scientists, and professionals in drug development, moves beyond a superficial listing of facts to provide a deep, mechanistic understanding of why these compounds are emerging as critical scaffolds in medicinal chemistry. It emphasizes the causal relationships behind experimental designs and the inherent logic of self-validating protocols, positioning these molecules at the forefront of therapeutic innovation.

The guide is structured to provide a foundational understanding of the unique chemical properties of pyrazole boronic acid derivatives, followed by a detailed exploration of their diverse biological activities, including their roles as potent enzyme inhibitors and promising anticancer agents.

Introduction: The Strategic Fusion of Pyrazole and Boronic Acid

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug design.[1] When combined with a boronic acid moiety (-B(OH)₂), a functional group renowned for its ability to form reversible covalent bonds with biological nucleophiles, the resulting derivatives exhibit unique and potent biological activities.[2] This guide delves into the synergistic interplay between these two chemical entities, which underpins their therapeutic potential.

The boronic acid group, particularly when protected as a pinacol ester, serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[3] This synthetic utility has made pyrazole boronic acids invaluable building blocks for constructing complex molecular architectures in pharmaceutical research and development.[3]

Enzyme Inhibition: A Primary Modality of Action

A significant area of interest for pyrazole boronic acid derivatives is their capacity for potent and often selective enzyme inhibition. The electrophilic boron atom is key to this activity, readily interacting with nucleophilic residues like serine, threonine, or cysteine in enzyme active sites.

Kinase Inhibition: Targeting Cellular Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrazole-based compounds have a proven track record as kinase inhibitors, with several approved drugs targeting this enzyme class.[1] The incorporation of a boronic acid group offers a novel mechanism for enhancing inhibitory potency and selectivity.

A landmark development in this area is the emergence of boron-containing pyrazole compounds as inhibitors of Janus kinases (JAKs).[4] JAKs are a family of tyrosine kinases that play a central role in cytokine signaling pathways, which are often implicated in inflammatory and autoimmune diseases, as well as cancer.[4]

A recent patent application has disclosed a series of novel boron-containing pyrazole compounds as potent JAK inhibitors.[4] These compounds have demonstrated significant inhibitory activity against JAK1, with many exhibiting IC₅₀ values in the low nanomolar range.[4]

Table 1: Representative Biological Data for Boron-Containing Pyrazole JAK1 Inhibitors [4]

| Compound Category | JAK1 IC₅₀ (nM) |

| A | <10 |

| B | 10–50 |

| C | >50 |

This table summarizes the potency ranges of representative compounds as disclosed in the patent application.

The proposed mechanism of action involves the interaction of the boronic acid moiety with key residues in the ATP-binding pocket of the kinase, leading to potent and sustained inhibition of its catalytic activity.

Diagram 1: General Workflow for the Synthesis of Pyrazole Boronic Acid Derivatives

Caption: Synthetic route to pyrazole boronic acid derivatives.

Anticancer Activity: A Multifaceted Approach

The application of pyrazole derivatives as anticancer agents is well-documented, with compounds targeting various cancer cell lines and demonstrating multiple mechanisms of action, including apoptosis induction and cell cycle arrest.[5][6] While research specifically on pyrazole boronic acids in oncology is still emerging, the foundational knowledge of both pyrazoles and boronic acids in this field points to significant potential.

Organoboron compounds, most notably the proteasome inhibitor bortezomib, have revolutionized the treatment of certain cancers.[2] The ability of the boronic acid group to inhibit key enzymes in cancer progression, combined with the proven anticancer properties of the pyrazole scaffold, suggests that their derivatives could offer novel therapeutic strategies.[2]

Research has shown that boronic acid derivatives can be effective against head and neck cancer cell lines.[2] The evaluation of novel boron-containing heterocyclic compounds has identified promising prototypes for further development as anticancer agents.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., SCC-25 for oral squamous cell carcinoma) and normal cell lines (e.g., NOK-si for oral keratinocytes) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized pyrazole boronic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24-72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Self-Validation: The inclusion of both cancer and normal cell lines allows for the determination of a selectivity index, providing a measure of the compound's preferential cytotoxicity towards cancer cells.[2] A positive control (a known anticancer drug) and a vehicle control (solvent only) are essential for validating the assay results.

Future Directions and Conclusion

The field of pyrazole boronic acid derivatives is ripe with potential. The convergence of the well-established pharmacological relevance of the pyrazole scaffold with the unique reactivity of the boronic acid moiety presents a compelling strategy for the design of novel therapeutics.

Future research should focus on several key areas:

-

Expansion of the Chemical Space: Synthesis and biological evaluation of a wider array of pyrazole boronic acid derivatives with diverse substitution patterns are needed to build comprehensive structure-activity relationships (SAR).

-

Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets and downstream signaling pathways affected by these compounds will be crucial for their rational development.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to preclinical animal models to assess their efficacy, safety, and pharmacokinetic properties.

References

-

Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (n.d.). PubMed. Retrieved from [Link]

- Al-Ostath, A., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 16(13), 1299-1311.

- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry, 17(8), 105941.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry, 17(8), 105942.

-

Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... (n.d.). ResearchGate. Retrieved from [Link]

- Lange, J. H. M., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 4993-5002.

- Al-Suwaidan, I. A., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 16(13), 1299-1311.

- Lange, J. H. M., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 4993-5002.

- de Oliveira, C. B., et al. (2023). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 28(3), 1117.

- Long, A., et al. (2022). Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. ACS Medicinal Chemistry Letters, 13(8), 1338-1343.

- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). Molecules, 27(5), 1500.

-

Reagents and conditions: (a) boronic acid or boronic acid pinacol... (n.d.). ResearchGate. Retrieved from [Link]

- Karrouchi, K., et al. (2018).

- Karrouchi, K., et al. (2018).

- de Cássia da Silveira e Sá, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 635239.

- Al-Abdullah, E. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- Maresca, A., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 239-247.

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved from [Link]

- Kumar, A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3326.

- da Silva, A. C. M., et al. (2021).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 789-808.

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(19), 6296.

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

role of pyrazole scaffold in medicinal chemistry

An In-Depth Technical Guide to the Role of the Pyrazole Scaffold in Medicinal Chemistry

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor and its role as a versatile bioisostere, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. This guide provides a comprehensive overview of the pyrazole scaffold's chemical properties, key synthetic methodologies, its preeminent role in kinase inhibition, and its broader applications across various therapeutic areas, grounded in field-proven insights for drug development professionals.

The Physicochemical and Structural Profile of Pyrazole

The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of structural and electronic properties that make it an ideal building block for interacting with biological targets.

1.1. Structure, Aromaticity, and Tautomerism

Pyrazole is a five-membered aromatic heterocycle. Its N-1 nitrogen is pyrrole-like (acting as a hydrogen bond donor), while the N-2 nitrogen is pyridine-like (acting as a hydrogen bond acceptor). This duality is fundamental to its ability to form specific, oriented interactions within protein binding pockets. The aromaticity of pyrazole is intermediate among common heterocycles, lending it significant stability.

A critical feature, especially in unsymmetrically substituted pyrazoles, is the existence of tautomers. For instance, a 3-substituted pyrazole can exist in equilibrium with its 5-substituted tautomer. This must be considered during synthesis and when analyzing structure-activity relationships (SAR), as alkylation can often lead to a mixture of N-1 and N-2 isomers, the ratio of which depends on the substituent and reaction conditions.

1.2. Acidity, Basicity, and Hydrogen Bonding Capacity